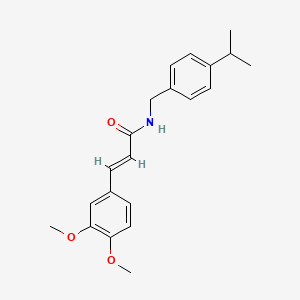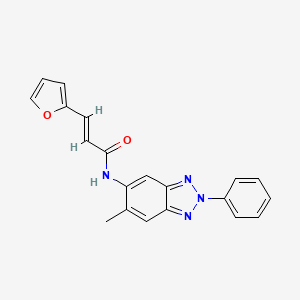![molecular formula C13H15NS B5863063 2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione](/img/structure/B5863063.png)
2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione is a heterocyclic compound that has attracted the attention of many researchers due to its unique structure and potential applications. This compound is synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research.
Mechanism of Action
The mechanism of action of 2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological pathways. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. Additionally, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione in lab experiments include its unique structure, potential applications in drug development, and its fluorescent properties for imaging and sensing applications. However, the limitations include the lack of understanding of its mechanism of action and potential toxicity.
Future Directions
There are many potential future directions for research on 2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in drug development and imaging and sensing applications. Additionally, further studies on its toxicity and potential side effects are needed to determine its safety for human use.
In conclusion, this compound is a promising compound with unique properties and potential applications in various scientific fields. Its synthesis method has been optimized, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research. Further studies are needed to fully understand its potential applications and safety for human use.
Synthesis Methods
The synthesis of 2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione involves the reaction of 1,3-cyclopentanedione with aniline in the presence of sulfur and a catalyst. This method has been optimized to produce high yields of the compound and has been used by many researchers.
Scientific Research Applications
2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione has been studied for its potential applications in various scientific fields. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties, making it a promising candidate for drug development. Additionally, it has been studied for its potential use as a fluorescent probe for imaging and sensing applications.
properties
IUPAC Name |
spiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NS/c15-12-11-6-2-1-5-10(11)9-13(14-12)7-3-4-8-13/h1-2,5-6H,3-4,7-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNUJDALDRBGCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3C(=S)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

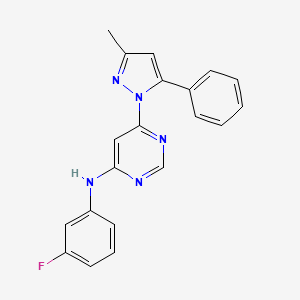

![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine](/img/structure/B5862994.png)
![N'-{[(2-methoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5863001.png)
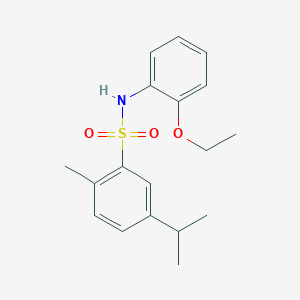
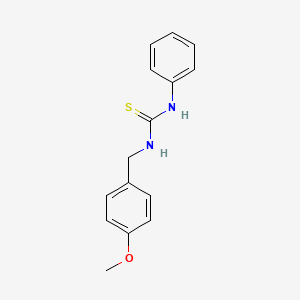

![1-[3-(2-nitrophenyl)acryloyl]azepane](/img/structure/B5863022.png)
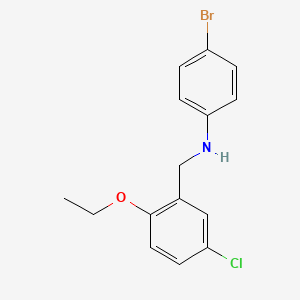
![N,N-dimethyl-3-(2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-1-propanamine](/img/structure/B5863034.png)
![1-(2-methyl-2-propen-1-yl)-2-[(1-naphthyloxy)methyl]-1H-benzimidazole](/img/structure/B5863051.png)
